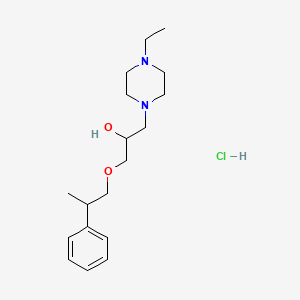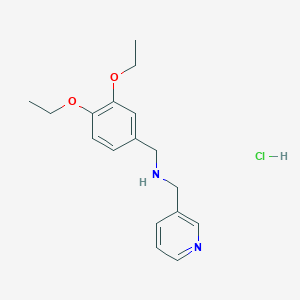
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a non-selective antagonist of both CB1 and CB2 receptors and has been used in scientific research to understand the role of the endocannabinoid system in various physiological processes.
Wirkmechanismus
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride acts as a competitive antagonist at both CB1 and CB2 receptors. It binds to the receptors and prevents the binding of endocannabinoids, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal studies, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride is its ability to selectively block the effects of endocannabinoids on CB1 and CB2 receptors. This allows for the specific investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation is that it is a non-selective antagonist, meaning that it may also block the effects of other compounds that bind to CB1 and CB2 receptors.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride in scientific research. One potential direction is the investigation of its role in the treatment of obesity and metabolic disorders. Another potential direction is the investigation of its role in the treatment of anxiety disorders and addiction. Additionally, further research is needed to understand the potential limitations of this compound and to develop more selective antagonists for CB1 and CB2 receptors.
Synthesemethoden
The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride involves several steps, including the reaction of 4-ethylpiperazine with 2-bromoethylphenyl ether, and then the reaction of the resulting compound with 2-chloropropanol. The final product is obtained by reacting this intermediate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride has been extensively used in scientific research to understand the role of the endocannabinoid system in various physiological processes. It has been shown to be effective in blocking the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, on CB1 and CB2 receptors. This has led to its use in studies investigating the role of the endocannabinoid system in pain, anxiety, addiction, and other conditions.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-19-9-11-20(12-10-19)13-18(21)15-22-14-16(2)17-7-5-4-6-8-17;/h4-8,16,18,21H,3,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHFUPQJLMXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC(C)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-6-(4-isopropylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5467959.png)
![methyl (5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5467967.png)
![3-(4-fluorophenyl)-5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5467972.png)

![N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide](/img/structure/B5467993.png)
![N-[2-(3-methylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5467997.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467998.png)

![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B5468007.png)
![3,4-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5468019.png)
![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5468029.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5468034.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5468048.png)
![ethyl 1-[3-(4-isopropoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5468056.png)